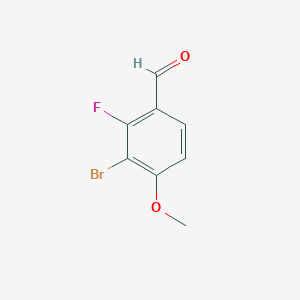![molecular formula C17H16N2O3S2 B2952312 1-(3-((4-Methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-2-(thiophen-2-yl)ethanone CAS No. 1421491-10-2](/img/structure/B2952312.png)
1-(3-((4-Methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-2-(thiophen-2-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-((4-Methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-2-(thiophen-2-yl)ethanone is a fascinating organic compound characterized by its unique structural components. With a complex arrangement of benzothiazole, azetidine, and thiophene moieties, this compound displays potential across various fields, from synthetic chemistry to pharmaceutical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Synthesizing this compound involves multi-step processes:
Formation of Benzothiazole Derivative
Reaction: : 4-methoxybenzoic acid with 2-aminothiophenol.
Conditions: : Acidic medium, typically using polyphosphoric acid.
Azetidine Ring Construction
Reaction: : Introduction of the azetidine ring through cyclization.
Conditions: : High temperature, often with catalysts like palladium.
Final Coupling Reaction
Reaction: : Coupling the benzothiazole and azetidine derivatives with thiophene-2-carboxylic acid.
Conditions: : Use of coupling agents like EDCI or DCC in the presence of a base such as DIPEA.
Industrial Production Methods
Scaling up to industrial production typically requires optimization of these reactions for yield and purity, using continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : Conversion to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide.
Reduction: : Possible reduction of the ketone group to alcohol using reducing agents like lithium aluminum hydride.
Substitution: : Electrophilic substitution on the benzothiazole or thiophene rings.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, mild conditions, and acidic or neutral media.
Reduction: : Lithium aluminum hydride or sodium borohydride, usually in an inert solvent like THF.
Substitution: : Various halogenating agents, under conditions specific to the substituent being introduced.
Major Products
Oxidation: : Sulfoxides, sulfones.
Reduction: : Alcohols.
Substitution: : Substituted benzothiazole or thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthetic Intermediate: : Used in the synthesis of more complex molecules.
Catalysis: : Components may act as ligands in metal-catalyzed reactions.
Biology
Biochemical Probes: : Used to study enzyme activities, given its reactive nature.
Fluorescent Tags: : Modified versions can serve as fluorescent markers.
Medicine
Pharmacology: : Investigated for anti-inflammatory, anti-cancer, and antimicrobial properties.
Drug Delivery: : Potential use in the creation of drug delivery systems.
Industry
Material Science: : Possible applications in creating new materials with unique electronic or photonic properties.
Agrochemicals: : Investigated for potential use as an agrochemical agent.
Wirkmechanismus
Molecular Targets and Pathways
The precise mechanism varies by application. In pharmacological contexts, it may inhibit specific enzymes or interact with cellular receptors, leading to therapeutic effects. For instance, its benzothiazole component can intercalate with DNA, disrupting replication processes in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Uniqueness
Compared to other compounds, this one stands out for its azetidine ring, which imparts unique steric and electronic properties that can enhance binding interactions in biological systems.
Similar Compounds
Benzothiazoles: : E.g., 2-(4-Methoxyphenyl)benzothiazole.
Azetidines: : E.g., 1-(2,4-Dichlorophenyl)azetidin-3-ol.
Thiophenes: : E.g., 2-Acetylthiophene.
Each of these similar compounds possesses different functional groups that influence their reactivity and applications.
There you have it—a deep dive into this complex compound. Hope this adds a spark to your research or curiosity!
Eigenschaften
IUPAC Name |
1-[3-[(4-methoxy-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]-2-thiophen-2-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S2/c1-21-13-5-2-6-14-16(13)18-17(24-14)22-11-9-19(10-11)15(20)8-12-4-3-7-23-12/h2-7,11H,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZECHKFMAYJYSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)OC3CN(C3)C(=O)CC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![13-fluoro-2-oxo-N-(oxolan-2-ylmethyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-carboxamide](/img/structure/B2952229.png)

![N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-({4-methyl-[1,2,4]triazolo[4,3-A]quinolin-1-YL}sulfanyl)acetamide](/img/structure/B2952232.png)

![2-(4-Fluorophenyl)-1-(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2952236.png)
![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(4-(isopropylthio)phenyl)acetamide](/img/structure/B2952237.png)


![3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-1-[4-(2,4,6-trimethylbenzenesulfonyl)piperazin-1-yl]butan-1-one](/img/structure/B2952245.png)
![2-(4-Methylphenyl)-5-(pyridin-3-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2952246.png)

![4-{4-[4-(4-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]PIPERIDIN-1-YL}-6-PHENOXYPYRIMIDINE](/img/structure/B2952249.png)


